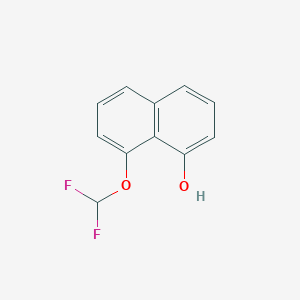

1-(Difluoromethoxy)-8-naphthol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8F2O2 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

8-(difluoromethoxy)naphthalen-1-ol |

InChI |

InChI=1S/C11H8F2O2/c12-11(13)15-9-6-2-4-7-3-1-5-8(14)10(7)9/h1-6,11,14H |

InChI Key |

DCJAKFYJQFCYBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CC=C2)OC(F)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Difluoromethoxy 8 Naphthol

Retrosynthetic Analysis of 1-(Difluoromethoxy)-8-naphthol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. semanticscholar.orgamazonaws.com For this compound, the primary disconnections involve the C-O bonds of the difluoromethoxy and hydroxyl groups.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Late-stage Difluoromethoxylation. The most direct disconnection is the C-O bond of the difluoromethoxy group. This suggests that the final step could be the difluoromethylation of the hydroxyl group at the C1 position of a 1,8-dihydroxynaphthalene precursor. This approach relies on the selective reaction of one of the two hydroxyl groups, which could be achieved through a protecting group strategy or by leveraging potential differences in the acidity or nucleophilicity of the two hydroxyls.

Pathway B: Naphthalene (B1677914) Core Construction. A more convergent approach involves disconnecting the naphthalene ring itself. This could lead back to simpler benzene (B151609) derivatives that are then used to construct the bicyclic system with the required C1 and C8 oxygenation pattern already established or introduced during the cyclization process.

Given the availability of methods for both naphthalene synthesis and late-stage functionalization, Pathway A is often more practical. The key challenge in this route is the regioselective synthesis of the 1,8-dihydroxynaphthalene core and the subsequent selective difluoromethoxylation.

Approaches for Naphthol Core Functionalization at C1 and C8 Positions

The synthesis of the 1,8-disubstituted naphthalene core is a critical step. Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control, often yielding mixtures of isomers. researchgate.netresearchgate.net Therefore, more advanced, regioselective methods are required.

Synthesizing 1,8-dihydroxynaphthalene (1,8-DHN) is a key challenge. While it is a known metabolite in the biosynthesis of DHN melanin (B1238610) in fungi asm.orgnih.gov, its direct chemical synthesis requires specific strategies. One approach involves the multi-step conversion of precursors like 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN), which can be synthesized by type III polyketide synthases and subsequently converted to 1,8-DHN through reduction and dehydration steps. asm.orgnih.gov

From a synthetic chemistry perspective, accessing the 1,8-dioxygenated pattern often involves:

Sulfonation-Fusion Sequence: Naphthalene can be sulfonated, and under specific conditions, the 1,8-disulfonic acid can be isolated. Subsequent alkali fusion can convert the sulfonic acid groups to hydroxyl groups.

Oxidation of Naphthalene Derivatives: The oxidation of specific naphthalene precursors can yield hydroxylated products. For example, the autooxidation of 1,8-DHN itself is used to synthesize allomelanin polymers. researchgate.net

Modern C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation offer powerful tools for the direct and regioselective introduction of functional groups, including hydroxyl or protected hydroxyl groups, onto the naphthalene skeleton. nih.govdntb.gov.uarsc.org

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org This creates a nucleophilic aryl-lithium species that can react with various electrophiles.

For naphthol systems, a hydroxyl group can be protected as a DMG, such as an O-carbamate (-OCONEt2), which is one of the most powerful DMGs. nih.gov This strategy can be applied to a 1-naphthol (B170400) derivative to introduce a functional group at the C8 (peri) position.

Illustrative DoM Strategy:

Protection: 1-Naphthol is converted to its N,N-diethyl carbamate (B1207046) derivative.

Metalation: The carbamate acts as a DMG, directing a strong base like s-butyllithium or t-butyllithium to deprotonate the C8 position with high regioselectivity. doi.org

Electrophilic Quench: The resulting C8-lithiated species can be trapped with an oxygenating electrophile (e.g., a borate (B1201080) ester followed by oxidation, or an N-oxide) to introduce the second hydroxyl group (or a precursor).

Deprotection: Removal of the carbamate group reveals the 1,8-dihydroxynaphthalene core.

This method provides excellent regiocontrol, which is often difficult to achieve with classical electrophilic substitution methods. researchgate.netacs.org

Methods for Introducing the Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group is a valuable motif in medicinal chemistry, acting as a bioisostere for other functional groups and modulating properties like lipophilicity and metabolic stability. orgsyn.org Its introduction typically involves the reaction of a hydroxyl group with a source of difluorocarbene (:CF2).

While less common, electrophilic difluoromethylation reagents are being developed. These reagents deliver a cationic or radical cationic difluoromethyl species. For instance, hypervalent iodine compounds bearing a PhSO2CF2 group have been developed for the electrophilic (phenylsulfonyl)difluoromethylation of arenes. rsc.orgepa.gov However, for O-difluoromethoxylation, methods involving difluorocarbene are more prevalent and are often mechanistically categorized under nucleophilic attack of a phenoxide onto the carbene.

Nucleophilic difluoromethoxylation is the most common approach for synthesizing aryl difluoromethyl ethers. This method involves the reaction of a nucleophilic oxygen (typically a phenoxide or naphthoxide) with a difluorocarbene precursor. orgsyn.org

The general mechanism involves:

Deprotonation of the naphthol (in this case, one hydroxyl of 1,8-dihydroxynaphthalene) with a base to form the more nucleophilic naphthoxide.

Generation of difluorocarbene (:CF2) from a suitable precursor.

Trapping of the electrophilic difluorocarbene by the naphthoxide. orgsyn.org

Protonation of the resulting anion to yield the difluoromethyl ether product. orgsyn.org

A variety of reagents can serve as difluorocarbene precursors, each with its own advantages regarding reaction conditions, safety, and scalability. cas.cn

| Reagent/Precursor | Typical Base | Conditions | Notes |

| Sodium chlorodifluoroacetate (ClCF2CO2Na) | K2CO3, Cs2CO3 | High temperature (e.g., 120 °C) in solvents like DMF or MeCN. orgsyn.orgcas.cn | A common, commercially available, and relatively non-toxic reagent. orgsyn.orgcas.cn Reaction involves thermal decarboxylation to generate :CF2. cas.cn |

| Diethyl bromodifluoromethylphosphonate | Basic hydrolysis (e.g., K2CO3) | Mild conditions (-78 °C to room temperature). cas.cn | Highly efficient and allows for low-temperature reactions, offering broad functional group tolerance. cas.cn |

| S-(Difluoromethyl)sulfonium salts | LiOH | Mild conditions. | A bench-stable precursor that readily converts phenols to their corresponding difluoromethyl ethers. acs.orgnih.gov |

| Difluoromethyltri(n-butyl)ammonium chloride | K2CO3 | Mild conditions (5 °C to room temperature). cas.cn | An effective reagent that can be used in stoichiometric amounts for high-yield difluoromethylation of phenols and naphthols. cas.cn |

| Phenylsulfonyl-based reagents (e.g., PhSO2CF2Cl) | KOH | Moderate temperatures (e.g., 50 °C). cas.cncas.cn | These reagents also serve as effective difluorocarbene sources. cas.cn |

The choice of reagent and conditions would be critical for the selective monofunctionalization of 1,8-dihydroxynaphthalene to yield the target compound, this compound.

Radical-Mediated Difluoromethoxylation Approaches

Radical-mediated difluoromethoxylation has emerged as a powerful tool for the synthesis of difluoromethoxy-containing aromatic compounds. These approaches typically involve the generation of a difluoromethoxyl radical (•OCF₂H), which then reacts with the aromatic substrate.

One prominent method utilizes photoredox catalysis to generate the necessary radical species under mild conditions. In this approach, a redox-active difluoromethoxylating reagent is excited by a photoredox catalyst under visible light irradiation. This leads to a single electron transfer (SET) process, forming a neutral radical intermediate that subsequently liberates the •OCF₂H radical. This radical then adds to the aromatic ring of a naphthol derivative, forming a difluoromethoxylated cyclohexadienyl radical. Subsequent oxidation and deprotonation yield the desired this compound. The use of visible light and ambient temperatures makes this a synthetically attractive method.

Another strategy involves the use of reagents that can generate the difluoromethyl radical (•CF₂H) which can then be trapped by an oxygen nucleophile. While not a direct difluoromethoxylation, this radical-radical cross-coupling approach can be adapted for the synthesis of aryl difluoromethyl ethers. The process often employs an organic photocatalyst under transition-metal-free conditions.

The choice of radical initiator and reaction conditions is crucial for the success of these methods. Common reagents for generating difluoromethyl radicals include difluoroacetic anhydride, which is commercially available and easy to handle. The reaction conditions are generally mild, with many procedures proceeding at room temperature.

Table 1: Key Features of Radical-Mediated Difluoromethoxylation Approaches

| Approach | Reagents | Conditions | Key Features |

| Photoredox Catalysis | Redox-active difluoromethoxylating reagent, photoredox catalyst | Visible light, room temperature | Mild reaction conditions, tolerates a wide variety of functional groups. |

| Radical-Radical Cross-Coupling | Difluoromethyl radical precursor (e.g., difluoroacetic anhydride), organic photocatalyst | Visible light, transition-metal-free | Direct difluoromethylation of C-H bonds is possible. |

Difluorocarbene-Mediated Ether Formation

The reaction of phenols with difluorocarbene (:CF₂) is a well-established method for the formation of aryl difluoromethyl ethers. This approach involves the in situ generation of difluorocarbene, which then undergoes insertion into the O-H bond of the naphthol.

A variety of reagents can serve as precursors to difluorocarbene. Historically, chlorodifluoromethane (B1668795) (Freon 22) was a common source, but its ozone-depleting properties have led to the development of alternative, more environmentally friendly reagents. Modern difluorocarbene sources include difluoromethyltriflate (HCF₂OTf), fluoroform (CHF₃), and trimethylsilyl (B98337) difluoro(fluorosulfonyl)acetate (TFDA).

The generation of difluorocarbene from these precursors is typically initiated by a base. For instance, the reaction of HCF₂OTf with a base like potassium hydroxide (B78521) leads to the formation of difluorocarbene. Similarly, fluoroform can be deprotonated by a strong base to generate the trifluoromethyl anion, which then eliminates a fluoride (B91410) ion to yield difluorocarbene. The phenoxide, generated by the reaction of the naphthol with the base, then acts as a nucleophile, trapping the highly reactive difluorocarbene to form the difluoromethoxide anion. Subsequent protonation affords the final this compound.

The reaction conditions for difluorocarbene-mediated ether formation can vary depending on the chosen precursor. Reactions with HCF₂OTf can be rapid and occur at room temperature in aqueous solvents. In contrast, methods employing fluoroform may require a two-phase system (e.g., water/dioxane) and moderate temperatures.

Table 2: Common Difluorocarbene Precursors and Reaction Conditions

| Difluorocarbene Precursor | Base | Typical Conditions | Notes |

| Difluoromethyltriflate (HCF₂OTf) | KOH | Room temperature, aqueous solvent | Fast reaction rates, broad functional group tolerance. |

| Fluoroform (CHF₃) | KOH | Moderate temperature, two-phase system (e.g., water/dioxane) | Inexpensive and non-ozone-depleting precursor. |

| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | Fluoride ion (catalytic) | Mild conditions | Releases difluorocarbene in the presence of a fluoride source. |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound and its derivatives can be approached through both convergent and divergent strategies.

A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the final stages of the synthesis. In the context of this compound, a convergent approach could involve the synthesis of a functionalized naphthalene precursor and a separate difluoromethoxylating agent, which are then coupled. For example, a one-pot, two-step sequence starting from an aryl boronic acid represents a convergent strategy. The aryl boronic acid is first oxidized in situ to the corresponding phenol (B47542), which is then immediately subjected to difluoromethoxylation. This approach avoids the isolation of the intermediate phenol, streamlining the synthetic process.

A divergent synthesis begins with a common intermediate that is then elaborated into a variety of structurally related compounds. Starting with 1,8-dihydroxynaphthalene, a divergent approach could be employed to synthesize a library of difluoromethoxy-containing naphthalenes. Selective mono-difluoromethoxylation of one of the hydroxyl groups would yield this compound. The remaining hydroxyl group could then be subjected to a variety of other functionalizations, leading to a diverse set of derivatives.

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of this compound is no exception. Both transition metal catalysis and organocatalysis offer powerful tools for the functionalization of naphthols and the synthesis of difluoromethoxy compounds.

Transition Metal Catalysis for Naphthol Functionalization

Transition metal catalysts, particularly those based on palladium and copper, are widely used for the formation of C-O bonds and the functionalization of aromatic systems.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. While direct palladium-catalyzed difluoromethoxylation of naphthols is not extensively reported, related palladium-catalyzed reactions for the functionalization of naphthols are well-documented. For instance, palladium-catalyzed allylic alkylation and ortho-vinylation of β-naphthols demonstrate the utility of palladium in activating the naphthol scaffold for further transformations. These methods could potentially be adapted for the introduction of a difluoromethoxy-containing fragment.

Copper-catalyzed reactions have shown significant promise for O-difluoromethylation. Copper catalysts can facilitate the reaction between a difluoromethyl source and a hydroxyl group. For example, copper-catalyzed difluoromethylation of aryl iodides with a (difluoromethyl)zinc reagent has been reported. While this is a C-CF₂H bond formation, analogous C-O bond forming reactions are also known. The mechanism of these reactions often involves the formation of a reactive copper-difluoromethyl species.

Nickel-catalyzed cross-coupling reactions have also been developed for the synthesis of aryldifluoromethyl aryl ethers. These methods typically involve the reaction of an aryloxydifluoromethyl bromide with an arylboronic acid in the presence of a nickel catalyst. This approach could be applied to the synthesis of this compound by using an appropriate naphthol-derived boronic acid. Mechanistic studies suggest the involvement of a Ni(I)/Ni(III) catalytic cycle.

Table 3: Transition Metal-Catalyzed Approaches Relevant to this compound Synthesis

| Metal Catalyst | Reaction Type | Substrates | Key Features |

| Palladium | Allylic Alkylation / Vinylation | Naphthols, allyl carbonates | Functionalization of the naphthol ring. |

| Copper | O-Difluoromethylation | Aliphatic alcohols | Good functional group compatibility. |

| Nickel | Suzuki Cross-Coupling | Aryloxydifluoromethyl bromides, arylboronic acids | Synthesis of aryldifluoromethyl aryl ethers. |

Advanced Spectroscopic Characterization for Structural Elucidation of 1 Difluoromethoxy 8 Naphthol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual protons, carbons, and fluorine atoms. researchgate.net

The ¹H NMR spectrum of 1-(Difluoromethoxy)-8-naphthol is expected to display distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) core, the methoxy (B1213986) proton, and the hydroxyl proton.

The most characteristic signal is attributed to the single proton of the difluoromethoxy group (-OCHF₂). This proton is split by the two adjacent fluorine atoms, appearing as a triplet with a large coupling constant, typically in the range of J = 72-75 Hz. cas.cn For 1-(difluoromethoxy)naphthalene, this signal appears at δ 6.66 ppm. cas.cn The aromatic region of the spectrum would show a complex pattern of multiplets for the six protons on the naphthalene ring system. Due to the substitution at positions 1 and 8, these protons would exhibit chemical shifts influenced by the electron-donating effects of the hydroxyl and difluoromethoxy groups, as well as steric interactions. smu.edu The proton of the hydroxyl group at the C-8 position is expected to appear as a singlet, with its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 7.0 - 8.0 | m (multiplet) | - |

| -OCHF₂ | ~6.7 | t (triplet) | ~74 |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eleven distinct signals are expected. The carbon atom of the difluoromethoxy group is particularly diagnostic; it appears as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), with a large coupling constant typically around 256 Hz. rsc.org The carbon atom at position 1 (C-1), which is bonded to the difluoromethoxy group, also exhibits coupling to the fluorine atoms, appearing as a triplet with a smaller coupling constant (²JCF) of approximately 2.6 Hz. rsc.org The remaining ten carbon signals correspond to the naphthalene ring, with the C-1 and C-8 carbons, being attached to oxygen, resonating at lower field compared to the other ring carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C1 | ~147 | t (triplet) | ²JCF ≈ 3 |

| C2-C7, C9-C10 | 110 - 135 | s (singlet) / d (doublet) | - |

| C8 | ~150-155 | s (singlet) | - |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. biophysics.orgalfa-chemistry.com For this compound, the ¹⁹F NMR spectrum is expected to be simple and highly informative. The two fluorine atoms of the difluoromethoxy group are chemically equivalent and will couple to the single methoxy proton. This results in a single signal, a doublet, with a large coupling constant (²JHF) that corresponds to the triplet observed in the ¹H NMR spectrum. For the related compound 1-(difluoromethoxy)naphthalene, this signal appears at approximately δ -79.1 ppm as a doublet with a coupling constant of J = 74.0 Hz. cas.cn

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. For this compound, COSY would show correlations between the coupled protons on each of the aromatic rings (e.g., H-2 with H-3, H-3 with H-4, and H-5 with H-6, H-6 with H-7), confirming their positions within the naphthalene scaffold.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the chemical shifts of the protonated carbons in the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the proton of the -OCHF₂ group and the aromatic proton at the C-2 position, as well as between the hydroxyl proton and the aromatic proton at the C-7 position, confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₁H₈F₂O₂. The calculated exact mass for the neutral molecule is 210.0492 amu. An HRMS analysis would typically show a molecular ion peak (e.g., [M+H]⁺ at m/z 211.0570 or [M-H]⁻ at m/z 209.0414) that matches the calculated value to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula. massbank.eu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound would display several characteristic absorption bands.

A prominent, broad band would be observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the naphthol hydroxyl group. nih.gov The aromatic C-H stretching vibrations would appear as sharp peaks just above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring would be found in the 1500-1600 cm⁻¹ region. The most indicative signals for the difluoromethoxy group would be very strong C-F stretching absorptions, typically appearing in the 1000-1200 cm⁻¹ region. rsc.org Additionally, a C-O stretching band for the aryl ether linkage would be expected around 1200-1250 cm⁻¹. researchgate.net

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -OH (hydroxyl) | Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium, Sharp |

| Aromatic C=C | Ring Stretch | 1500 - 1600 | Medium to Strong |

| Aryl C-O | Stretch | 1200 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For an aromatic compound like this compound, the primary chromophore is the naphthalene ring system. The UV-Vis spectrum of naphthalene and its derivatives is characterized by absorptions arising from π→π* transitions. researchgate.netresearchgate.net These transitions involve the excitation of electrons from bonding π molecular orbitals to antibonding π* molecular orbitals. tanta.edu.eg The presence of substituents on the naphthalene ring, such as the hydroxyl (-OH) and difluoromethoxy (-OCHF₂) groups in this compound, can influence the energies of these transitions and, consequently, the absorption wavelengths.

The hydroxyl group, being an auxochrome, can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands of the naphthalene ring. tanta.edu.eg This is due to the interaction of the non-bonding electrons on the oxygen atom with the π-system of the aromatic ring, which extends the conjugation. Similarly, the difluoromethoxy group can also modulate the electronic properties of the naphthalene system.

In a typical UV-Vis spectrum of a naphthol derivative, several distinct absorption bands are observed. researchgate.net For instance, the spectrum of benzene (B151609), a simpler aromatic system, shows three absorption bands at 184, 204, and 256 nm. quimicaorganica.org Naphthalene, with its more extended conjugated system, exhibits absorptions at longer wavelengths. The electronic transitions in naphthalene are often referred to using Platt's notation, with the two lowest energy transitions being the ¹Lₐ and ¹Lₑ states. researchgate.net

In addition to the strong π→π* transitions, weaker n→π* transitions may also be present. These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl and difluoromethoxy groups) to an antibonding π* orbital. These transitions are typically of lower intensity compared to π→π* transitions.

The expected UV-Vis absorption data for this compound, based on the analysis of similar naphthalene derivatives, are summarized in the interactive table below.

Interactive Data Table: UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~230 | ~50,000 | π→π |

| ~290 | ~10,000 | π→π |

| ~325 | ~5,000 | π→π |

| ~340 | ~200 | n→π |

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots of varying intensities. The geometric arrangement of these spots is related to the crystal lattice and the unit cell dimensions, while the intensities of the spots contain information about the arrangement of atoms within the unit cell.

For 1,8-disubstituted naphthalene derivatives, X-ray crystallography is particularly insightful for understanding the steric and electronic interactions between the substituents in the peri-positions. nih.gov The proximity of the 1- and 8-substituents can lead to distortions from ideal geometries, such as out-of-plane bending of the substituents or puckering of the naphthalene ring system. In the case of this compound, the analysis would reveal the precise orientation of the difluoromethoxy and hydroxyl groups relative to each other and to the naphthalene plane.

The crystal structure would also provide information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can influence the packing of the molecules in the crystal lattice. The difluoromethoxy group, with its electronegative fluorine atoms, could also participate in non-covalent interactions.

A hypothetical set of crystallographic data for this compound is presented in the interactive table below. These parameters define the size and shape of the unit cell and the symmetry of the crystal.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 980 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.5 |

Mechanistic Insights into Reactions of 1 Difluoromethoxy 8 Naphthol

Reactivity at the Naphthol Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the 8-position of 1-(difluoromethoxy)-8-naphthol is expected to exhibit reactivity typical of a phenolic hydroxyl group, readily participating in reactions such as etherification and esterification.

Etherification: The formation of an ether linkage from the naphthol hydroxyl group can be achieved under standard Williamson ether synthesis conditions. This involves the deprotonation of the hydroxyl group with a suitable base to form a nucleophilic naphthoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. The choice of base and solvent is crucial to ensure efficient conversion.

Esterification: The naphthol hydroxyl group can be acylated to form esters. This can be accomplished through various methods, including reaction with acyl chlorides or acid anhydrides in the presence of a base, or via Fischer esterification with a carboxylic acid under acidic catalysis. The reactivity of the hydroxyl group in esterification is influenced by the steric hindrance from the peri-positioned difluoromethoxy group. researchgate.netgoogle.commedcraveonline.com

Table 1: Representative Etherification and Esterification Reactions of Naphthols

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Etherification | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | Naphthyl ether | researchgate.netrsc.org |

| Esterification | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et₃N) | Naphthyl ester | researchgate.netgoogle.com |

| Fischer Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄), Heat | Naphthyl ester | medcraveonline.com |

Transformations Involving the Difluoromethoxy Moiety (e.g., Cleavage, Rearrangements)

The difluoromethoxy group (-OCF₂H) is generally considered to be a relatively stable moiety due to the strong carbon-fluorine bonds. However, under certain conditions, it can undergo cleavage.

Cleavage: The cleavage of aryl ethers, including those with a difluoromethoxy group, can be induced under strongly acidic conditions, often with hydrogen halides like HBr or HI. wikipedia.orglibretexts.orgucalgary.ca The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent carbon. In the case of this compound, this would likely lead to the formation of 8-hydroxy-1-naphthol and a difluoromethyl halide. The cleavage of the C-O bond in aryl alkyl ethers typically results in a phenol (B47542) and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is less susceptible to nucleophilic attack. libretexts.orgucalgary.ca

While rearrangements of the difluoromethoxy group itself are not commonly reported, transformations of the entire molecule that might appear as a rearrangement are possible under specific reaction conditions.

Electrophilic Aromatic Substitutions on the Naphthalene (B1677914) Ring System

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is directed by the combined electronic effects of the hydroxyl and difluoromethoxy substituents. Both the hydroxyl (-OH) and the difluoromethoxy (-OCF₂H) groups are ortho, para-directing. However, the hydroxyl group is a much stronger activating group than the difluoromethoxy group. The difluoromethoxy group is electron-withdrawing by induction due to the electronegative fluorine atoms, but it is also a weak π-donor through the oxygen lone pairs.

Given the strong activating and directing effect of the hydroxyl group, electrophilic substitution is most likely to occur on the same ring as the substituents. The positions ortho and para to the hydroxyl group (positions 7 and 5, respectively) are the most activated. Steric hindrance from the peri-substituents will also play a significant role in determining the final product distribution. In many 1-naphthol (B170400) systems, the 4-position is highly susceptible to electrophilic attack. wikipedia.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Group(s) | Predicted Reactivity | Reference(s) |

|---|---|---|---|

| 5 | Para to -OH, Meta to -OCF₂H | Highly Activated | wikipedia.orgstackexchange.com |

| 7 | Ortho to -OH, Meta to -OCF₂H | Highly Activated | wikipedia.orgstackexchange.com |

| 2, 4 | On the unsubstituted ring | Less Activated | solubilityofthings.com |

Nucleophilic Aromatic Substitutions on the Naphthalene Ring System

Nucleophilic aromatic substitution (SNAr) on the naphthalene ring of this compound is generally unfavorable due to the electron-rich nature of the aromatic system. SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) to activate the ring towards nucleophilic attack. acgpubs.orgresearchgate.net

In the absence of such activating groups, nucleophilic substitution is unlikely to occur under standard conditions. However, in specifically designed systems, such as those with a good leaving group and a strongly activating group at an appropriate position, SNAr can be achieved. For instance, studies on 1-methoxy-2-(diphenylphosphinyl)naphthalene have shown that the methoxy (B1213986) group can be displaced by various nucleophiles due to the activating effect of the adjacent diphenylphosphinyl group. elsevierpure.com

Dearomatization Pathways and Products of Naphthol Derivatives

Naphthol derivatives can undergo dearomatization reactions, which transform the planar aromatic ring into a three-dimensional cyclic system. nih.govacs.orgcam.ac.uk These reactions are of significant interest in organic synthesis as they provide access to complex molecular architectures.

One common dearomatization pathway for 1-naphthols is oxidative dearomatization, which can be achieved using various oxidizing agents. This process can lead to the formation of ortho-quinols. acs.org Another important class of dearomatization reactions is the palladium-catalyzed intermolecular arylative dearomatization, which has been successfully applied to 1-naphthols to create quaternary stereocenters. nih.govacs.orgcam.ac.uk Asymmetric dearomatization reactions of 1-naphthol derivatives have also been developed, for example, through chlorination, to yield chiral naphthalenones. researchgate.net

Hydrogenation and Dehydrogenation Mechanisms of Naphthol Systems

Hydrogenation: The naphthalene ring system of 1-naphthol derivatives can be partially or fully hydrogenated under various catalytic conditions. Partial hydrogenation of 1-naphthol can yield 5,6,7,8-tetrahydro-1-naphthol, where the unsubstituted ring is reduced. researchgate.net Complete hydrogenation of 1-naphthol, for instance using a rhodium-on-alumina catalyst, leads to the formation of decalol. orgsyn.org The choice of catalyst and reaction conditions is critical to control the extent of hydrogenation. researchgate.netchinesechemsoc.org

Dehydrogenation: The reverse reaction, dehydrogenation, is also an important transformation. For example, 1-tetralone, a hydrogenated derivative of 1-naphthol, can undergo dehydrogenation to form the corresponding naphthol. wikipedia.org The dehydrogenation of tetralones to naphthols or naphthoquinones can be achieved using various reagents, including manganese dioxide or silver(I) oxide. ut.ac.irwikipedia.org

Table 3: Examples of Hydrogenation and Dehydrogenation of Naphthol Derivatives

| Transformation | Substrate | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Hydrogenation | 1-Naphthol | 5% Rhodium-on-alumina, H₂, Ethanol, Acetic acid | 1-Decalol | orgsyn.org |

| Partial Hydrogenation | 1-Naphthol | Ni- or Pd-based catalysts | 5,6,7,8-Tetrahydro-1-naphthol | researchgate.net |

| Dehydrogenation | 5,8-Dihydroxy-1-tetralone | DDQ, Benzene (B151609), Reflux | Juglone | ut.ac.ir |

| Dehydrogenation | 1-Tetralone | Methanol, 270-290 °C | 2-Methyl-1-naphthol | wikipedia.org |

Radical Reactions of this compound and Derivatives

The radical chemistry of this compound is not well-documented. However, potential radical reactions can be anticipated based on the reactivity of naphthols and aryl difluoromethyl ethers.

The phenolic hydroxyl group can be a source of a naphthoxy radical upon one-electron oxidation. Naphthoxy radicals are key intermediates in oxidative coupling reactions and can also react with other radical species. The reaction of 1-naphthol with hydroxyl radicals has been studied and is known to proceed via addition of the radical to the aromatic ring. researchgate.netacs.orgacs.org

The difluoromethoxy group is generally stable towards radical reactions. However, under specific conditions, radical reactions involving C-H bond activation of the difluoromethyl group could potentially occur, although this is less common for the -OCF₂H group compared to other fluorinated moieties.

Computational and Theoretical Investigations of 1 Difluoromethoxy 8 Naphthol

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of organic molecules. mdpi.com For 1-(Difluoromethoxy)-8-naphthol, DFT calculations are essential for elucidating its fundamental properties, which are influenced by the interplay between the electron-donating hydroxyl group (-OH) and the electron-withdrawing difluoromethoxy group (-OCHF₂) situated in the sterically demanding peri-positions of the naphthalene (B1677914) ring.

The first step in a computational study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For 1,8-disubstituted naphthalenes, this process is particularly important due to the significant steric strain imposed by the proximity of the substituents. This strain, known as the peri-interaction, forces the substituents to splay outwards from their typical positions to minimize repulsion.

In the case of this compound, the geometry optimization would focus on several key aspects:

Bond Lengths and Angles: The C1-O and C8-O bond lengths, as well as the C2-C1-O and C7-C8-O bond angles, are expected to be distorted from ideal values to accommodate the steric hindrance.

Intramolecular Hydrogen Bonding: A crucial conformational aspect to investigate is the potential for an intramolecular hydrogen bond between the hydrogen of the 8-hydroxyl group and the oxygen or a fluorine atom of the 1-difluoromethoxy group. Such an interaction would significantly stabilize a specific conformation, locking the relative orientation of the two substituents and influencing the molecule's electronic properties and reactivity. DFT calculations are highly effective at predicting the presence and strength of such hydrogen bonds.

The final optimized geometry would represent the lowest energy conformation, providing a foundational structure for all subsequent electronic property calculations.

Understanding the distribution of electrons within a molecule is key to predicting its reactivity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.

For this compound, the MEP map is expected to show:

Electron-Rich Regions (Negative Potential): These areas, typically colored red, indicate regions with a high concentration of electron density and are susceptible to electrophilic attack. The oxygen atom of the hydroxyl group and, to a lesser extent, the oxygen of the difluoromethoxy group are predicted to be the most electron-rich sites. The naphthalene ring itself, being an aromatic system, will also exhibit negative potential above and below the plane.

Electron-Poor Regions (Positive Potential): These regions, colored blue, represent areas of low electron density and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is expected to be the most electron-deficient site in the molecule, appearing as a strongly positive (blue) region on the MEP map. This positive character would be enhanced if it participates in an intramolecular hydrogen bond. The hydrogen atom on the difluoromethoxy group (-OCHF₂) would also exhibit a degree of positive potential.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to act as an electron donor or acceptor.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which the molecule is most likely to donate electrons in a reaction (nucleophilicity). For this compound, the HOMO is expected to be primarily localized on the naphthalene ring and the electron-donating hydroxyl group. The oxygen atom of the -OH group, with its lone pairs, would likely make a significant contribution to the HOMO.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the region where the molecule is most likely to accept electrons (electrophilicity). The LUMO is anticipated to be distributed over the aromatic naphthalene core, with significant contributions from the region near the electron-withdrawing difluoromethoxy group.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The combined electronic effects of the donating -OH and withdrawing -OCHF₂ groups will modulate this energy gap. DFT calculations provide precise energy values for these orbitals.

| Orbital | Predicted Primary Localization | Role in Reactivity |

| HOMO | Naphthalene Ring, Oxygen of Hydroxyl Group | Electron Donor (Nucleophile) |

| LUMO | Naphthalene Ring, Difluoromethoxy Group | Electron Acceptor (Electrophile) |

| Energy Gap | Difference between LUMO and HOMO energies | Indicator of Chemical Reactivity and Stability |

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, DFT can be used to identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

For this compound, one could theoretically investigate various reactions, such as electrophilic aromatic substitution, deprotonation of the hydroxyl group, or nucleophilic displacement of the difluoromethoxy group. The computational process would involve:

Identifying Reactants and Products: Defining the starting materials and the final products for a proposed reaction.

Locating the Transition State (TS): Using specialized algorithms to find the saddle point on the potential energy surface that connects reactants and products.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state (the energy barrier). A lower activation energy corresponds to a faster reaction rate.

Vibrational Frequency Analysis: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

This type of analysis provides invaluable mechanistic insights that are often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic properties, which is extremely useful for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. github.io The calculation involves optimizing the molecular geometry and then computing the nuclear magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, these predictions would be sensitive to the molecule's specific conformation, including the effects of steric compression and any intramolecular hydrogen bonding. Comparing the predicted spectrum to an experimental one is a powerful method for confirming the structure. nih.gov

Vibrational Frequencies: Theoretical calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. A frequency calculation performed on the optimized geometry yields a set of normal modes and their corresponding frequencies. scientific.netresearchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model, leading to excellent agreement with experimental spectra. This analysis helps in the assignment of specific spectral bands to particular molecular motions, such as O-H stretching, C-F stretching, or aromatic C-H bending.

Analysis of Substituent Electronic Effects of the Difluoromethoxy Group (e.g., Hammett Constants)

The electronic influence of a substituent on an aromatic system can be quantified using Hammett constants. These parameters separate the substituent's effect into inductive (σI) and resonance (σR) components. viu.ca The difluoromethoxy group (-OCHF₂) is known for its unique electronic properties, acting as a moderate electron-withdrawing group.

Recent studies using ¹⁹F NMR spectroscopy have determined the Hammett constants for the related difluoro(methoxy)methyl group (-CF₂OCH₃), which provides a strong basis for understanding the -OCHF₂ group. The positive values for both σI and σR indicate that the group withdraws electron density through both the sigma-bond framework (induction) and the pi-system (resonance). nuph.edu.ua

Table of Hammett Constants for -CF₂OCH₃ and Related Groups

| Substituent Group | Inductive Constant (σI) | Resonance Constant (σR) |

| -CF₂OCH₃ | 0.22 | 0.07 |

| -CF₃ | 0.42 | 0.10 |

| -CHF₂ | 0.28 | 0.04 |

| -CH₂F | 0.12 | 0.00 |

| -CH₃ | -0.01 | -0.12 |

Source: Data for -CF₂OCH₃, -CF₃, -CHF₂, -CH₂F, and -CH₃ adapted from Pashko, M. O., & Yagupolskii, Y. L. (2024). nuph.edu.uaresearchgate.net

This data quantitatively confirms the electron-withdrawing nature of the difluoromethoxy substituent, which is critical for understanding its impact on the acidity of the neighboring hydroxyl group and the reactivity of the naphthalene ring.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of molecules like this compound. This technique simulates the physical movements of atoms and molecules over time, providing detailed insights into the dynamic behavior and conformational preferences that are often inaccessible through experimental methods alone. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can map out the potential energy surface and identify stable and transient conformations.

A typical MD simulation protocol for this compound would involve several key steps. The process begins with the generation of an initial 3D structure of the molecule, which is then placed in a simulation box, often filled with a solvent like water, to mimic physiological or experimental conditions. The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. Finally, a production run is performed, during which the trajectories of all atoms are saved for subsequent analysis.

The analysis of the MD trajectory can provide a wealth of information about the conformational space of this compound. This includes identifying the most populated conformational states, the energy barriers between them, and the timescales of conformational transitions. Such information is crucial for understanding the molecule's physical properties and its potential interactions with biological targets.

For instance, understanding the conformational preferences of the difluoromethoxy group is critical. The orientation of this group relative to the naphthol ring can significantly impact the molecule's dipole moment and its ability to act as a hydrogen bond donor or acceptor. These are key determinants of its solubility, membrane permeability, and binding affinity to proteins.

The insights gained from MD simulations can be synergistically combined with experimental data from techniques like NMR spectroscopy to build a comprehensive picture of the conformational behavior of this compound. This integrated approach can provide a robust understanding of the structure-property relationships of this and related compounds.

| Simulation Parameter | Typical Value/Condition |

| Force Field | OPLS-AA, AMBER, CHARMM |

| Solvent Model | TIP3P, SPC/E |

| Box Type | Cubic, Rectangular |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns - 1 µs |

| Integration Time Step | 2 fs |

| Analysis Type | Information Obtained |

| Root Mean Square Deviation (RMSD) | Stability of the simulation |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule |

| Dihedral Angle Analysis | Conformational preferences of rotatable bonds |

| Radial Distribution Function (RDF) | Solvation structure around the molecule |

| Principal Component Analysis (PCA) | Dominant modes of motion |

Advanced Chemical Transformations and Derivatization of 1 Difluoromethoxy 8 Naphthol

Regioselective Functionalization of the Naphthalene (B1677914) Core beyond the C1 and C8 Positions

The naphthalene core of 1-(difluoromethoxy)-8-naphthol presents several positions for functionalization. While the C1 and C8 positions are occupied, the remaining C2, C3, C4, C5, C6, and C7 positions are available for electrophilic substitution and other C-H functionalization reactions. The regioselectivity of these reactions is governed by the directing effects of the existing hydroxyl and difluoromethoxy groups.

The hydroxyl group is a strongly activating, ortho-, para- directing group. Therefore, electrophilic substitution is expected to preferentially occur at the C2, C4, and C7 positions. Conversely, the difluoromethoxy group is generally considered to be weakly deactivating and meta- directing, although its influence is likely to be overridden by the powerful hydroxyl group.

Electrophilic Aromatic Substitution:

Standard electrophilic aromatic substitution reactions can be envisioned for the regioselective functionalization of this compound. For instance, bromination using a mild bromine source like N-bromosuccinimide (NBS) in a suitable solvent would likely yield a mixture of brominated products, with the major isomer depending on the precise reaction conditions. Based on analogous reactions with 1-methoxynaphthalene, para-bromination is often favored. wku.edu

A hypothetical regioselective bromination is presented in the table below:

| Reagent | Potential Product(s) | Predominant Isomer (Predicted) |

| N-Bromosuccinimide (NBS), Acetonitrile | 4-Bromo-1-(difluoromethoxy)-8-naphthol | 4-Bromo derivative |

| 2-Bromo-1-(difluoromethoxy)-8-naphthol | ||

| 7-Bromo-1-(difluoromethoxy)-8-naphthol |

Directed C-H Functionalization:

Modern synthetic methods involving directed C-H activation could offer more precise control over the position of functionalization. While the hydroxyl group itself can act as a directing group, its derivatization to a different directing group could unlock alternative regioselectivities.

Strategies for Modifying the Difluoromethoxy Group

The difluoromethoxy group (-OCHF₂) is generally stable, but its modification can provide access to other valuable functional groups.

Cleavage of the Difluoromethoxy Group:

Cleavage of the C-O bond in the difluoromethoxy group is challenging but can potentially be achieved under harsh conditions, for example, using strong Lewis acids or reducing agents. This would convert the difluoromethoxy group back to a hydroxyl group, yielding 1,8-dihydroxynaphthalene.

Transformation of the Difluoromethyl Group:

The C-H bond in the difluoromethoxy group offers a handle for further functionalization. Radical-based reactions could potentially be employed to replace the hydrogen atom with other substituents. For instance, deprotonation of the difluoromethyl group using a strong base could generate a difluoroanion, which could then react with various electrophiles. acs.org

The following table illustrates potential transformations of the difluoromethoxy group:

| Reaction Type | Reagents | Potential Product |

| C-H Functionalization | Strong base, Electrophile (e.g., R-X) | 1-(1-Substituted-difluoromethoxy)-8-naphthol |

| Ether Cleavage | Strong Lewis Acid (e.g., BBr₃) | 1,8-Dihydroxynaphthalene |

Development of Novel Heterocyclic Systems Incorporating the Naphthol-Difluoromethoxy Scaffold

The this compound scaffold is an excellent starting point for the synthesis of novel heterocyclic systems. The peri-disposition of the hydroxyl and difluoromethoxy groups can be exploited to construct fused ring systems.

Synthesis of Naphthofurans and Naphthopyrans:

Annulation reactions are a powerful tool for building heterocyclic rings onto the naphthalene core. For example, reaction with propargyl alcohols under acidic conditions can lead to the formation of naphthopyrans. nih.gov Similarly, palladium-catalyzed three-component coupling with aldehydes and carbon monoxide can yield naphthofuran-2(3H)-one derivatives. acs.org While these examples typically use 2-naphthols, analogous chemistry could be adapted for 1,8-disubstituted naphthalenes.

Photocycloaddition Reactions:

The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, could be utilized to construct oxetane (B1205548) rings. cambridgescholars.comwikipedia.org If the naphthalene ring of a this compound derivative were to participate as the alkene component, this could lead to novel polycyclic ether structures.

A summary of potential heterocyclic syntheses is provided below:

| Reaction Type | Reactants | Resulting Heterocycle |

| Naphthopyran Synthesis | Diaryl propargyl alcohol, Acid catalyst | Naphthopyran derivative |

| Naphthofuran Synthesis | Aldehyde, Carbon Monoxide, Palladium catalyst | Naphthofuranone derivative |

| Paternò–Büchi Reaction | Carbonyl compound, UV light | Oxetane-fused naphthalene |

Multi-component Reactions Utilizing this compound as a Building Block

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. The hydroxyl group of this compound makes it a suitable candidate for several named MCRs.

Biginelli-type Reactions:

While the classical Biginelli reaction involves a β-ketoester, an aldehyde, and urea, modifications using phenolic components are known. semanticscholar.orgtib.euresearchgate.net If a suitable derivative of this compound were used, for instance, after conversion to a naphthaldehyde, it could participate in such reactions to form dihydropyrimidinone-fused naphthalene systems.

Ugi and Passerini Reactions:

The Ugi and Passerini reactions are powerful MCRs for the synthesis of α-aminoacyl amides and α-acyloxy carboxamides, respectively. The hydroxyl group of this compound could potentially act as the nucleophilic component in these reactions, leading to the incorporation of the naphthol scaffold into peptide-like structures.

The table below outlines the potential use of this compound derivatives in MCRs:

| Multi-component Reaction | Potential Role of Naphthol Derivative | Product Class |

| Biginelli Reaction | As a precursor to a naphthaldehyde component | Dihydropyrimidinone-fused naphthalene |

| Ugi Reaction | As the hydroxyl component | Naphthoxy-substituted peptidomimetic |

| Passerini Reaction | As the hydroxyl component | Naphthoxy-substituted α-acyloxy carboxamide |

Polymerization and Supramolecular Assembly Applications of this compound Derivatives

The rigid naphthalene core and the potential for introducing various functional groups make derivatives of this compound interesting monomers for polymerization and building blocks for supramolecular assemblies.

Polymerization:

Derivatives of this compound could be functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties, to be used as monomers in various polymerization techniques like radical polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization. The resulting polymers would feature the bulky, fluorinated naphthalene side chains, which could impart unique thermal and optical properties to the material. nih.govgoogle.com

Supramolecular Assembly:

The hydroxyl group of this compound is a hydrogen bond donor, which can participate in the formation of well-defined supramolecular structures. The peri-position of the two substituents can lead to intramolecular hydrogen bonding, which has been shown to influence the antioxidant properties of 1,8-naphthalenediol. nih.govacs.org Intermolecular hydrogen bonding with suitable acceptor molecules could lead to the formation of co-crystals, liquid crystals, or other organized assemblies.

| Application | Key Feature | Potential Outcome |

| Polymerization | Functionalization with polymerizable groups | Polymers with high thermal stability and specific optical properties |

| Supramolecular Assembly | Hydrogen bonding capabilities | Co-crystals, liquid crystals, and other ordered materials |

Applications in Specialized Chemical Disciplines

Utilization as a Molecular Probe in Chemical Research

There is no specific information available in the reviewed scientific literature to suggest that 1-(Difluoromethoxy)-8-naphthol has been utilized as a molecular probe. Generally, naphthol derivatives can serve as fluorescent probes due to their aromatic structure. The substitution pattern and the nature of the substituents on the naphthalene (B1677914) ring are critical in determining the photophysical properties, such as quantum yield and Stokes shift, which are key characteristics for a molecular probe. The influence of the 1-(Difluoromethoxy) and 8-hydroxyl substitution on the fluorescence properties of the naphthalene core has not been reported.

Contributions to Advanced Materials Science

There is a lack of specific research detailing the contributions of this compound to advanced materials science, including optoelectronic materials or as ligands for asymmetric synthesis. In general, naphthalene derivatives are investigated for their potential in developing organic semiconductors, dyes, and polymers due to their rigid, aromatic structure which can facilitate π-π stacking and charge transport. The electronic properties of the naphthalene core can be tuned by the introduction of electron-donating or electron-withdrawing substituents. While the difluoromethoxy group is known to have a significant electronic effect, its impact on the material properties of a 1,8-disubstituted naphthol system has not been documented.

Conclusion and Outlook

Summary of Key Research Findings on 1-(Difluoromethoxy)-8-naphthol

While direct experimental research on this compound is not extensively documented in publicly available literature, a substantial body of knowledge on related fluorinated aromatic compounds allows for a scientifically grounded projection of its properties and reactivity. The introduction of a difluoromethoxy group onto the naphthalene (B1677914) scaffold at the 1-position, with a hydroxyl group at the 8-position, is anticipated to confer a unique combination of electronic and steric features.

The difluoromethoxy group is known to be a lipophilic hydrogen bond donor, a property that can significantly influence intermolecular interactions. nih.gov It is also considered a bioisostere of hydroxyl and thiol groups, suggesting its potential to mimic these functionalities in biological systems while offering altered metabolic stability. beilstein-journals.org The electron-withdrawing nature of the two fluorine atoms is expected to decrease the pKa of the naphthol hydroxyl group compared to its non-fluorinated analog, making it more acidic.

The intramolecular hydrogen bonding between the hydroxyl group at the 8-position and the oxygen of the difluoromethoxy group at the 1-position is a key structural feature. This interaction would likely influence the compound's conformation, restricting the rotation of the difluoromethoxy group and potentially impacting its reactivity and interaction with other molecules.

Table 1: Projected Physicochemical Properties of this compound

| Property | Projected Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₈F₂O₂ | Based on chemical structure |

| Molecular Weight | 210.18 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for naphthol derivatives |

| Solubility | Soluble in organic solvents | Expected for aromatic compounds |

| Acidity (pKa of -OH) | Lower than 1-naphthol (B170400) | Electron-withdrawing effect of the -OCHF2 group |

| Lipophilicity (LogP) | Higher than 1,8-dihydroxynaphthalene | Contribution of the difluoromethoxy group |

Future Directions in Synthetic Methodology for Related Fluorinated Naphthols

The synthesis of fluorinated naphthols, including this compound, presents unique challenges and opportunities for methodological development. Current strategies for the introduction of the difluoromethoxy group onto aromatic rings often involve the use of difluorocarbene precursors or specialized fluorinating agents. orgsyn.org

Future research in this area is likely to focus on the development of more efficient, selective, and environmentally benign synthetic methods. Key areas of advancement may include:

Late-Stage Functionalization: Developing methods for the direct C-H difluoromethoxylation of naphthol derivatives would be highly valuable, allowing for the rapid diversification of complex molecules. nih.gov

Catalytic Approaches: The use of transition-metal catalysis or photoredox catalysis could provide milder and more selective routes to difluoromethoxylated naphthols. nih.gov

Flow Chemistry: Continuous flow processes could offer improved safety and scalability for fluorination reactions, which can sometimes be hazardous. researchgate.net

Novel Reagents: The design of new, bench-stable, and easy-to-handle difluoromethoxylating reagents is an ongoing area of research that will facilitate the synthesis of compounds like this compound. nih.gov

A promising synthetic approach towards this compound could involve the reaction of 1,8-dihydroxynaphthalene with a difluorocarbene source, such as sodium chlorodifluoroacetate, under basic conditions. orgsyn.org Alternatively, a multi-step synthesis starting from a suitably protected 8-hydroxy-1-naphthaldehyde (B1626252) could be envisioned, involving conversion to a thionoester followed by fluorodesulfurization. nuph.edu.uanuph.edu.ua

Future Directions in Mechanistic Understanding of Complex Transformations

A deeper understanding of the reaction mechanisms underlying the synthesis of fluorinated naphthols is crucial for the development of improved synthetic protocols. For the difluoromethoxylation of naphthols, several mechanistic pathways can be considered, depending on the chosen reagents and conditions.

When using difluorocarbene precursors, the mechanism is believed to involve the generation of the highly reactive difluorocarbene intermediate, which is then trapped by the nucleophilic phenolate. orgsyn.org Future mechanistic studies in this area could focus on:

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the transition states and reaction energetics of difluorocarbene insertion reactions, helping to rationalize and predict regioselectivity. nih.gov

Kinetic Studies: Detailed kinetic analysis of difluoromethoxylation reactions can help to elucidate the rate-determining steps and the influence of various reaction parameters.

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques, such as NMR and IR, can aid in the detection and characterization of transient intermediates, providing direct evidence for proposed reaction mechanisms.

For radical-mediated difluoromethoxylation reactions, future research will likely aim to better understand the nature of the radical intermediates and the factors that control the selectivity of the C-H functionalization step. nih.govresearchgate.net

Emerging Applications in Chemical Science and Interdisciplinary Fields

The unique properties imparted by the difluoromethoxy group suggest that this compound and related fluorinated naphthols could find applications in a variety of scientific and technological fields.

Medicinal Chemistry: Fluorinated compounds are prevalent in pharmaceuticals due to their enhanced metabolic stability, lipophilicity, and binding affinity. researchgate.netacs.orgtandfonline.com this compound could serve as a valuable building block for the synthesis of novel drug candidates. The difluoromethoxy group can act as a lipophilic hydrogen bond donor, potentially improving interactions with biological targets. nih.gov

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and environmental persistence of agrochemicals. chinesechemsoc.org Fluorinated naphthols could be explored as precursors to new herbicides, fungicides, or insecticides.

Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs). researchgate.net The specific electronic and photophysical properties of this compound could make it a candidate for incorporation into novel functional materials.

Chemical Probes: The unique spectroscopic signature of the fluorine atom (¹⁹F NMR) makes fluorinated molecules attractive as probes for studying biological systems and chemical processes.

The continued development of synthetic methods and the growing understanding of the properties of fluorinated compounds will undoubtedly open up new and exciting applications for this compound and its derivatives in the years to come.

Q & A

Q. What are the established synthesis routes for 1-(Difluoromethoxy)-8-naphthol, and how is structural purity validated?

Synthesis typically involves multi-step reactions, including substitution and functionalization of naphthalene derivatives. For example:

- Step 1 : Introduction of the difluoromethoxy group via fluorinated reagents (e.g., difluoromethyl ethers).

- Step 2 : Hydroxylation at the 8-position using directed ortho-metalation or electrophilic substitution.

- Purification : Column chromatography or recrystallization.

- Characterization :

- NMR Spectroscopy : Confirms substitution patterns (e.g., NMR for fluorine atoms) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., CHFO, MW 210.18 g/mol) .

- X-ray Crystallography : Resolves crystal packing and bond angles .

Q. What are the critical physical and chemical properties of this compound relevant to experimental design?

Q. How does the difluoromethoxy group influence the compound’s solubility and reactivity compared to non-fluorinated analogs?

The difluoromethoxy group (-OCFH) increases lipophilicity (logP ~2.5) and metabolic stability due to fluorine’s electronegativity and C-F bond strength. This group also reduces hydrogen-bonding capacity compared to -OCH, altering solubility in polar solvents .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., 1H^{1}\text{H}1H vs. 19F^{19}\text{F}19F NMR) for fluorinated naphthols?

- Multi-Nuclear NMR : Compare , , and spectra to assign signals unambiguously. For example, coupling between fluorine and adjacent protons can clarify substitution patterns .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and validate assignments .

- Isotopic Labeling : Introduce or to track exchangeable protons in hydroxyl groups .

Q. How does this compound interact with biological targets such as cytochrome P450 enzymes?

- Mechanistic Studies : Fluorine atoms may block metabolic oxidation sites, reducing enzyme-mediated degradation.

- Docking Simulations : Use tools like AutoDock to predict binding affinities to heme-containing enzymes.

- In Vitro Assays : Measure IC values against CYP3A4/CYP2D6 isoforms to assess inhibition .

Q. What are the challenges in optimizing pharmacokinetic (PK) properties for this compound in preclinical studies?

- Bioavailability : Low aqueous solubility may limit absorption (use co-solvents or nanoformulations).

- Metabolic Stability : Fluorine reduces Phase I metabolism but may increase Phase II glucuronidation (test microsomal stability) .

- Toxicity Screening : Assess hepatotoxicity via ALT/AST markers in rodent models .

Q. How can researchers design structure-activity relationship (SAR) studies to improve target selectivity?

- Analog Synthesis : Modify substituents (e.g., replace -OCFH with -OCF) and test activity.

- Pharmacophore Mapping : Identify critical functional groups (e.g., hydroxyl at C8) using 3D-QSAR models.

- Biological Testing : Compare IC values across related targets (e.g., kinases vs. GPCRs) .

Data Contradictions and Resolution

8. Discrepancies in reported melting points (e.g., 176–179°C vs. 260–262°C in related azo dyes):

- Root Cause : Impurities or polymorphic forms (e.g., amorphous vs. crystalline).

- Resolution : Reproduce synthesis with strict purification (e.g., HPLC) and analyze via DSC/TGA .

9. Conflicting biological activity data in antimicrobial assays:

- Possible Factors : Strain-specific resistance or assay conditions (e.g., pH, inoculum size).

- Mitigation : Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

Key Research Gaps

- In Vivo Efficacy : Limited data on toxicity and therapeutic index in animal models.

- Mechanistic Detail : Elucidate interactions with non-enzymatic targets (e.g., ion channels).

- Synthetic Scalability : Optimize yields for gram-scale production (current methods ~75%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.